An In-depth Technical Guide to 4,4'-Dinitro-2-biphenylamine
An In-depth Technical Guide to 4,4'-Dinitro-2-biphenylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 4,4'-Dinitro-2-biphenylamine (CAS No. 51787-75-8). The information is intended for professionals in research and development who require detailed technical data for this compound.
Compound Identification and Chemical Properties
4,4'-Dinitro-2-biphenylamine is a nitrated aromatic amine characterized by a biphenyl framework with two nitro groups (—NO₂) and one amino group (—NH₂) attached.[1] Its structure, featuring an electron-donating amino group and electron-withdrawing nitro groups, dictates its chemical reactivity and physical properties.[1] It is also known by synonyms such as 2-(4-Nitrophenyl)-5-nitroaniline and 4,4′-Dinitro-[1,1′-biphenyl]-2-amine.[2][3][4]
Table 1: Compound Identifiers
| Identifier | Value |
| CAS Number | 51787-75-8[1][2][3][4] |
| Molecular Formula | C₁₂H₉N₃O₄[1][3][4][5][6] |
| Molecular Weight | 259.22 g/mol [1][2][3][5][6] |
| IUPAC Name | 5-nitro-2-(4-nitrophenyl)aniline[6] |
| InChI Key | FRZPYFUNNLIMEC-UHFFFAOYSA-N[2] |
| SMILES String | Nc1cc(ccc1-c2ccc(cc2)--INVALID-LINK--=O)--INVALID-LINK--=O[2] |
| EC Number | 257-417-8[2] |
Physical and Spectroscopic Properties
The compound typically presents as a red or yellow crystalline solid or powder.[1][2] Its physical properties are summarized in the table below.
Table 2: Physical Properties
| Property | Value |
| Appearance | Red or yellow crystalline solid; powder, crystals or chunks[1][2] |
| Melting Point | 208-210 °C[1][2][5][7][8] |
| Boiling Point | 472.0 ± 30.0 °C (Predicted)[7] |
| Density | 1.434 ± 0.06 g/cm³ (Predicted)[1][7] |
| Solubility | Soluble in Ethanol and Methanol[7] |
| Storage Temperature | Room Temperature; 4°C for long-term storage[2][4] |
Table 3: Predicted Spectroscopic Data
| Spectroscopy | Predicted Chemical Shift (δ, ppm) | Assignment |
| ¹H NMR | ~7.50 - 8.50 | Aromatic Protons (multiplets) |
| ~6.00 | N-H proton of the amine group (broad singlet)[1] | |
| ¹³C NMR | ~145 - 150 | Carbons bearing the NO₂ groups (C4 and C4')[1] |
| ~140 - 145 | Carbon bearing the NH₂ group (C2)[1] | |
| ~130 - 138 | Quaternary carbon at the biphenyl linkage (C1)[1] | |
| ~115 - 130 | Aromatic CH carbons[1] |
Note: The spectroscopic data presented is predictive and based on established principles for similar compounds. Actual experimental data may vary.[1]
Experimental Protocols
Detailed experimental procedures are crucial for the synthesis, purification, and analysis of 4,4'-Dinitro-2-biphenylamine.
A common method for forming the biphenyl linkage is the Ullmann condensation. A plausible synthetic route involves the reaction of a halogenated nitroaniline with an iodinated nitrobenzene in the presence of a copper catalyst.
Materials:
-
2-Chloro-5-nitroaniline
-
1-Iodo-4-nitrobenzene
-
Copper (I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
To a dry reaction flask, add 2-chloro-5-nitroaniline (1.0 eq), 1-iodo-4-nitrobenzene (1.1 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).
-
Add anhydrous DMF to the flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into a solution of aqueous HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
The crude 4,4'-Dinitro-2-biphenylamine can be purified to obtain a crystalline solid.
Procedure:
-
Dissolve the crude product in a minimum amount of a hot solvent, such as ethanol or an ethanol/DMF mixture.[7]
-
If the solution is colored with impurities, activated charcoal can be added, and the mixture is heated briefly.
-
Hot-filter the solution to remove the charcoal or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent and dry them under a vacuum to yield the purified product.
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis. A purity of ≥ 95% is often required for research applications.[8]
-
Melting Point Analysis: A sharp melting point range close to the literature value (208-210 °C) indicates high purity.[2]
-
Spectroscopy (NMR, IR, MS): To confirm the molecular structure of the final compound. Infrared (IR) spectroscopy can be used to identify the characteristic N-H and N-O stretching frequencies of the amine and nitro functional groups, respectively.
Chemical Reactivity and Applications
The dual functionality of nitro and amino groups makes 4,4'-Dinitro-2-biphenylamine a versatile intermediate in organic synthesis.
A key reaction is the reduction of its two nitro groups to form 4,4'-diamino-2-biphenylamine. This transformation is typically achieved through catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) with a hydrogen source.[1] The resulting triamine is a valuable monomer for synthesizing high-performance polymers, such as aromatic polyimides, which are known for their exceptional thermal stability.[1]
This compound serves as a crucial intermediate in various industrial and research fields:
-
Polymer Chemistry: As a precursor to diamine monomers for high-performance polymers.[1]
-
Dyes and Pigments: Used in the synthesis of organic dyes and pigments for textiles and coatings.[1][3][8]
-
Organic Synthesis: Employed in creating more complex aromatic compounds for pharmaceuticals and agrochemicals.[8]
-
Explosives Manufacturing: It can serve as an intermediate in the production of certain high-performance explosives.[8]
-
Material Science: Investigated for potential use in developing advanced materials like sensors and electronic devices due to its electronic properties.[8]
Biological Activity and Safety
Research has shown that 4,4'-Dinitro-2-biphenylamine is a direct-acting mutagen.[1][5][9] Studies using Salmonella typhimurium strains, particularly TA100, have demonstrated that it can cause base-pair reversion mutations in the histidine locus without requiring metabolic activation.[1][5][9] This property is of critical importance for safety assessments and handling procedures.
The compound is classified with several hazards. Appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask, is mandatory when handling.[2]
Table 4: GHS Hazard Information
| Hazard Class | Code | Description |
| Skin Irritation | H315 | Causes skin irritation[2][6] |
| Eye Irritation | H319 | Causes serious eye irritation[2][6] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation[2] |
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[2]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
References
- 1. 4,4'-Dinitro-2-biphenylamine | 51787-75-8 | Benchchem [benchchem.com]
- 2. 4,4 -Dinitro-2-biphenylamine 98 51787-75-8 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. usbio.net [usbio.net]
- 5. 4,4'-DINITRO-2-BIPHENYLAMINE | 51787-75-8 [chemicalbook.com]
- 6. 4,4'-Dinitro(1,1'-biphenyl)-2-amine | C12H9N3O4 | CID 93265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. chemimpex.com [chemimpex.com]
- 9. scientificlabs.com [scientificlabs.com]
